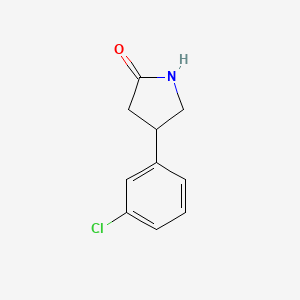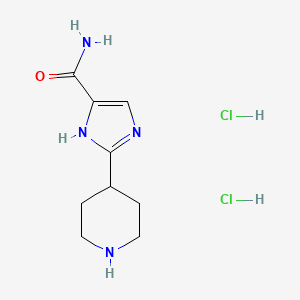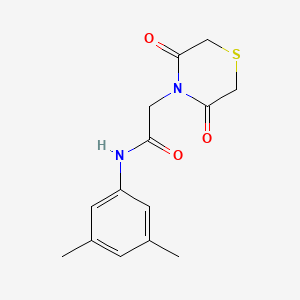
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as DT-13, is a synthetic compound that has shown potential in various scientific research applications. DT-13 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
作用機序
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide exerts its effects through various mechanisms of action. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have various biochemical and physiological effects. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several advantages for lab experiments, including its synthetic accessibility, high yield, and purity. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. However, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide also has some limitations for lab experiments, including its limited availability and the need for further studies to determine its toxicity and pharmacokinetics.
将来の方向性
Several future directions can be pursued to further explore the potential of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. These include:
1. Further studies to determine the toxicity and pharmacokinetics of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide.
2. Development of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide derivatives with improved potency and selectivity.
3. Investigation of the synergistic effects of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide with other anticancer, anti-inflammatory, and antiviral agents.
4. Evaluation of the in vivo efficacy of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in animal models of cancer, inflammation, and viral infections.
5. Investigation of the molecular mechanisms underlying the anticancer, anti-inflammatory, and antiviral activities of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide.
Conclusion:
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. Further studies are needed to determine the toxicity and pharmacokinetics of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide and to explore its potential in various scientific research applications.
合成法
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been synthesized using different methods, including a one-pot reaction of 3,5-dimethylphenyl isocyanate with 3,5-dioxothiomorpholine-4-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3,5-dimethylphenyl isocyanate with 3,5-dioxothiomorpholine-4-carboxylic acid methyl ester, followed by hydrolysis and acetylation. These methods have been optimized to obtain a high yield of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide with purity suitable for scientific research applications.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have antiviral activity against hepatitis B virus and herpes simplex virus type 1.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-3-10(2)5-11(4-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBZUFMHGBKWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CSCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


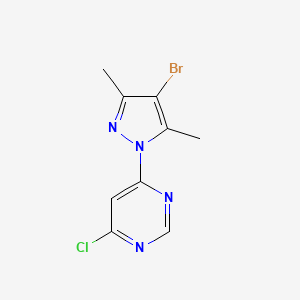
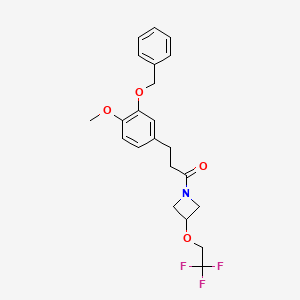

![(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride](/img/structure/B2858081.png)
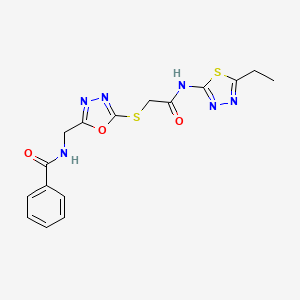

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858085.png)
![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)
